molecular formula C9H14O4 B13255989 Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13255989
M. Wt: 186.20 g/mol
InChI Key: VFZFPYOVFAGGBQ-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a chemical compound known for its unique spiro structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the formation of the dioxaspiro ring system. One common method includes the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the spiro ring. The esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern on the spiro ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 5,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-5-4-9(6(2)12-5)7(13-9)8(10)11-3/h5-7H,4H2,1-3H3

InChI Key

VFZFPYOVFAGGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(O1)C)C(O2)C(=O)OC

Origin of Product

United States

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